(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile
Description
(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on another phenyl ring, connected through a propenenitrile moiety
Properties
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-3-1-2-12(9-14)13(10-17)8-11-4-6-15(7-5-11)18(19)20/h1-9H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXUNOOSDLLHBC-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-fluorobenzaldehyde with 4-nitrobenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, ethanol.
Major Products Formed
Reduction of Nitro Group: 2-(3-fluorophenyl)-3-(4-aminophenyl)prop-2-enenitrile.
Reduction of Nitrile Group: 2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamine.
Substitution of Fluorine: 2-(3-aminophenyl)-3-(4-nitrophenyl)prop-2-enenitrile.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorine and nitro substituents on biological activity. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3-chlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.
(E)-2-(3-fluorophenyl)-3-(4-methylphenyl)prop-2-enenitrile: Similar structure with a methyl group instead of a nitro group.
(E)-2-(3-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Similar structure with a hydroxy group instead of a nitro group.
Uniqueness
(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile is unique due to the combination of the fluorine and nitro groups, which impart distinct electronic and steric properties. These characteristics can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
